molecular formula C14H14N6O2 B2482913 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034414-84-9

5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2482913
CAS No.: 2034414-84-9
M. Wt: 298.306
InChI Key: MPBCZNHJBSVREM-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H14N6O2 and its molecular weight is 298.306. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis of 3-Methylisoxazole-5-Carboxamides and Pyrazoles : Research by Martins et al. (2002) outlines the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, offering insights into the chemical behavior and potential applications of such compounds in scientific research. This synthesis involves the reaction of 3-methyl isoxazole-5-carboxylic acid with thionyl chloride and the corresponding amine or pyrazole, producing a mixture of 1,3- and 1,5-isomers in variable ratios (Martins et al., 2002).

Antimicrobial and Antifungal Activities

Antimicrobial Activity of Pyrazoline and Pyrazole Derivatives : A study by Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This includes activity against Gram-negative bacteria such as E. coli and P. aeruginosa, Gram-positive bacteria like S. aureus, and the yeast-like fungus C. albicans, showcasing the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).

Antitumor and Anti-TMV Activities

Cytotoxicity of Pyrazole and Pyrimidine Derivatives : Research by Hassan et al. (2014) focused on synthesizing 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).

Anti-TMV Activity of Bis-Pyrazole Compounds : A study by Zhang et al. (2012) describes the synthesis and biological evaluation of bis-pyrazole compounds against tobacco mosaic virus (TMV), revealing some compounds with significant inactivation effects. This suggests their potential utility in agricultural research to combat viral diseases in plants (Zhang et al., 2012).

Coordination Polymers and Antiviral Activities

Synthesis of Coordination Polymers : Cheng et al. (2017) prepared isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which were used to assemble Zn(II) and Cd(II) coordination polymers. This work not only showcases the structural diversity achievable with these ligands but also explores their thermal and luminescence properties, offering a basis for further exploration in materials science (Cheng et al., 2017).

Anti-Influenza Virus Activity : A novel route to benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity was explored by Hebishy et al. (2020). The study synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, with several compounds displaying significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).

Properties

IUPAC Name

5-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-10-8-12(19-22-10)14(21)17-5-7-20-6-2-11(18-20)13-9-15-3-4-16-13/h2-4,6,8-9H,5,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBCZNHJBSVREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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